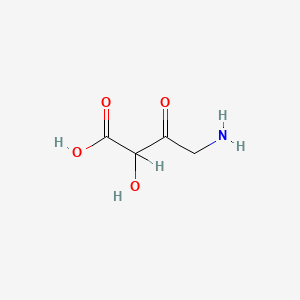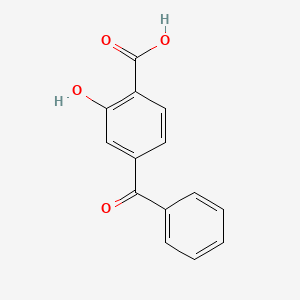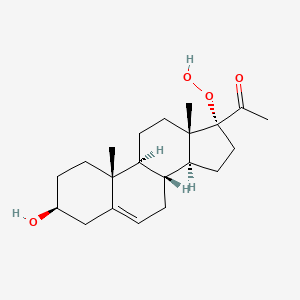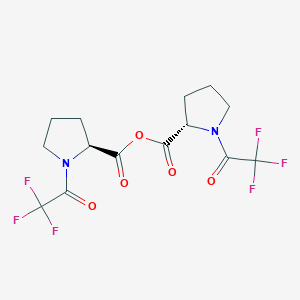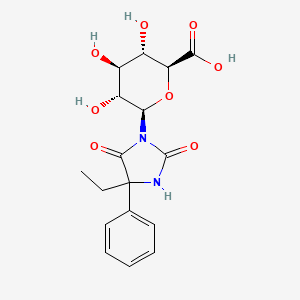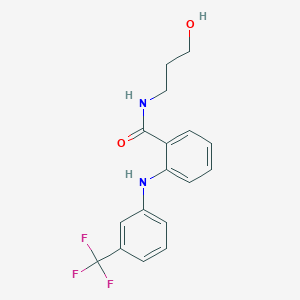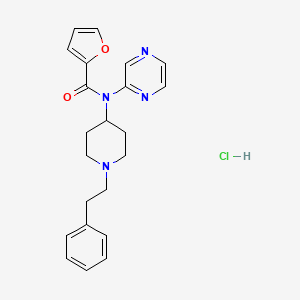
Mirfentanil hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mirfentanil hydrochloride is a derivative of fentanyl, a potent synthetic opioid. It exhibits strong selectivity for the μ opioid receptor, making it a significant compound in pain management and anesthesia . At lower doses, it antagonizes the analgesic effects of alfentanil and substitutes for naloxone in morphine-treated subjects . at higher doses, it exhibits analgesic activity that is not fully reversed by opioid antagonists, suggesting both opioid and non-opioid mechanisms of action .
Métodos De Preparación
Mirfentanil hydrochloride is synthesized via acylation of the product of the reaction between 2-chloropyrazine and 1-(2-phenylethyl)-4-piperidinone oxime with 2-furoyl chloride . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product yield. Industrial production methods would likely involve scaling up this synthetic route with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Mirfentanil hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in the compound, potentially affecting its pharmacological properties.
Reduction: Reduction reactions can modify the compound’s structure, impacting its interaction with opioid receptors.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific functional groups in the compound. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield different oxides, while substitution could result in various derivatives with altered pharmacological profiles.
Aplicaciones Científicas De Investigación
Mirfentanil hydrochloride has several scientific research applications:
Chemistry: It serves as a model compound for studying opioid receptor interactions and the development of new analgesics.
Biology: Researchers use it to understand the biological pathways and mechanisms involved in pain perception and opioid receptor signaling.
Medicine: It is investigated for its potential use in pain management, anesthesia, and treatment of opioid withdrawal symptoms.
Industry: The compound’s unique properties make it valuable in the pharmaceutical industry for developing new pain management therapies and studying drug-receptor interactions.
Mecanismo De Acción
Mirfentanil hydrochloride exerts its effects primarily through its high selectivity for the μ opioid receptor . At lower doses, it antagonizes the analgesic effects of other opioids, while at higher doses, it exhibits its own analgesic activity . The compound’s interaction with the μ opioid receptor leads to the inhibition of neurotransmitter release, resulting in analgesia. Additionally, its non-opioid mechanisms of action suggest that it may interact with other molecular targets and pathways, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Mirfentanil hydrochloride is unique among fentanyl derivatives due to its dual opioid and non-opioid mechanisms of action . Similar compounds include:
- 3-Methylbutyrfentanyl
- 3-Methylfentanyl
- 4-Fluorofentanyl
- α-Methylfentanyl
- Acetylfentanyl
- Butyrfentanyl
- Furanylfentanyl These compounds also exhibit strong selectivity for the μ opioid receptor but may differ in their potency, duration of action, and side effect profiles .
This compound’s unique combination of opioid and non-opioid effects, along with its specific receptor selectivity, makes it a valuable compound for both research and potential therapeutic applications.
Propiedades
Número CAS |
119413-53-5 |
|---|---|
Fórmula molecular |
C22H25ClN4O2 |
Peso molecular |
412.9 g/mol |
Nombre IUPAC |
N-[1-(2-phenylethyl)piperidin-4-yl]-N-pyrazin-2-ylfuran-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N4O2.ClH/c27-22(20-7-4-16-28-20)26(21-17-23-11-12-24-21)19-9-14-25(15-10-19)13-8-18-5-2-1-3-6-18;/h1-7,11-12,16-17,19H,8-10,13-15H2;1H |
Clave InChI |
KVCOVXMNIYUKBS-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N(C2=NC=CN=C2)C(=O)C3=CC=CO3)CCC4=CC=CC=C4.Cl |
SMILES canónico |
C1CN(CCC1N(C2=NC=CN=C2)C(=O)C3=CC=CO3)CCC4=CC=CC=C4.Cl |
Otros números CAS |
119413-53-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



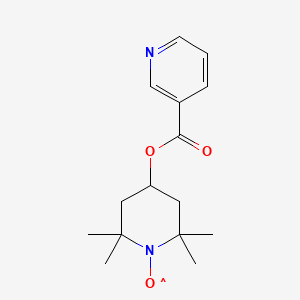
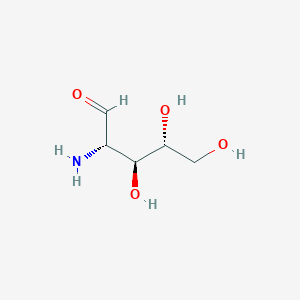
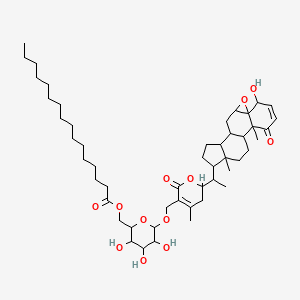
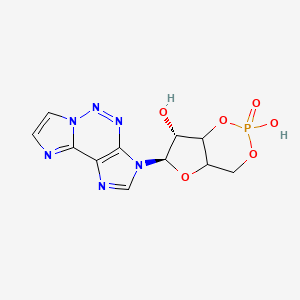
![(3aS,5aS,9aS,9bS)-3-ethynyl-3-hydroxy-3a-methyl-7-methylidenespiro[2,4,5,5a,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalene-6,2'-cyclopentane]-1'-one](/img/structure/B1196043.png)
